molecular formula C33H39IN2 B15229776 1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide CAS No. 1333385-97-9

1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide

Cat. No.: B15229776
CAS No.: 1333385-97-9
M. Wt: 590.6 g/mol
InChI Key: FBAXFNUYKXNWGQ-XBPPRYKJSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide typically involves the following steps :

    Formation of the Imidazolium Core: The initial step involves the formation of the imidazolium core through the reaction of an imidazole derivative with an alkylating agent.

    Substitution with Naphthyl and Dimethylpropyl Groups: The imidazolium core is then substituted with naphthyl and dimethylpropyl groups through a series of nucleophilic substitution reactions.

    Iodide Addition: Finally, the iodide ion is introduced to form the iodide salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactors to enhance efficiency and sustainability . These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide undergoes various types of chemical reactions, including :

    Oxidation: The compound can be oxidized to form imidazolium-based oxidants.

    Reduction: It can be reduced to form imidazolium-based reductants.

    Substitution: The compound undergoes nucleophilic substitution reactions, particularly at the imidazolium core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various imidazolium derivatives, which are used as intermediates in the synthesis of more complex organic compounds .

Scientific Research Applications

1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide has several scientific research applications, including :

    Chemistry: It is used as a precursor for carbene ligands in catalytic reactions, particularly in the formation of metal-carbene complexes.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide involves its role as a carbene ligand precursor . The compound forms stable metal-carbene complexes, which are highly reactive and can catalyze various organic transformations. The molecular targets and pathways involved include:

    Metal Centers: The imidazolium core coordinates with metal centers to form stable complexes.

    Catalytic Pathways: These complexes facilitate catalytic pathways, including cross-coupling reactions and polymerization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide is unique due to its specific substitution pattern and the presence of the iodide ion. This unique structure imparts distinct chemical and physical properties, making it highly effective as a carbene ligand precursor in catalytic applications .

Properties

CAS No.

1333385-97-9

Molecular Formula

C33H39IN2

Molecular Weight

590.6 g/mol

IUPAC Name

1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C33H39N2.HI/c1-32(2,3)30(28-19-11-15-24-13-7-9-17-26(24)28)34-21-22-35(23-34)31(33(4,5)6)29-20-12-16-25-14-8-10-18-27(25)29;/h7-20,23,30-31H,21-22H2,1-6H3;1H/q+1;/p-1/t30-,31-;/m1./s1

InChI Key

FBAXFNUYKXNWGQ-XBPPRYKJSA-M

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)[C@H](C4=CC=CC5=CC=CC=C54)C(C)(C)C.[I-]

Canonical SMILES

CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)C(C4=CC=CC5=CC=CC=C54)C(C)(C)C.[I-]

Origin of Product

United States

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